![molecular formula C16H14N2O B2797693 1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde CAS No. 638140-93-9](/img/structure/B2797693.png)

1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

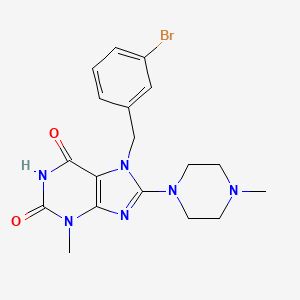

The compound “1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This synthetic procedure is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Chemical Reactions Analysis

Benzimidazole and its derivatives undergo various chemical reactions. For instance, a metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Scientific Research Applications

Photodynamic Therapy (PDT)

Photodynamic therapy involves using light-activated compounds to treat cancer and other diseases. Researchers have explored benzimidazole-based molecules for PDT. By incorporating 1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde into photosensitizers, they aim to selectively destroy cancer cells upon exposure to light.

For further reading:

Future Directions

Benzimidazole and its derivatives have received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . They are currently of great practical importance, especially in the context of pharmaceutically active small molecules . Therefore, the future directions of “1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde” could be in the development of new drugs and therapeutic applications.

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to have a wide range of biological activities and are often used in drug chemistry . They can be used to synthesize various antimicrobial and antifungal agents .

Mode of Action

Benzimidazoles are generally synthesized through the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk . An acid-catalyzed reaction mechanism is suggested based on the identification of intermediate arylamides .

Biochemical Pathways

The synthesis of benzimidazoles involves an acid-catalyzed reaction mechanism based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives are generally influenced by their structural modifications .

Result of Action

Benzimidazole derivatives have been intensively studied for their potential as anticancer agents .

Action Environment

The synthesis of benzimidazoles is known to be accelerated in the ambient atmosphere .

properties

IUPAC Name |

1-[(2-methylphenyl)methyl]benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-6-2-3-7-13(12)10-18-15-9-5-4-8-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOJAVVOFXOJBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methylphenyl)methyl]benzimidazole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)

![2-(2-fluorobenzyl)-8-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797622.png)

![2-[(4-fluorophenoxy)methyl]-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2797626.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2797629.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797632.png)

![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol](/img/structure/B2797633.png)